

5-APDI hydrochloride CAS number and chemical properties

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An In-depth Technical Guide to **5-APDI Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (**5-APDI hydrochloride**) is a psychoactive compound belonging to the amphetamine and indane chemical classes.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, pharmacological profile, and relevant experimental methodologies. **5-APDI hydrochloride** is recognized for its activity as a monoamine reuptake inhibitor, with a notable selectivity for the serotonin transporter.[1][2][3] This document summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its mechanism of action. This guide is intended for research, forensic, and drug development applications.

Chemical Properties and Identification

5-APDI hydrochloride is the hydrochloride salt of 5-(2-aminopropyl)-2,3-dihydro-1H-indene (5-APDI). It is also known by several synonyms, including IAP and Indanylaminopropane.[1][2] The compound is a crystalline solid with a purity of 98% or greater when obtained as an analytical reference standard.[1]

Table 1: Chemical and Physical Properties of **5-APDI Hydrochloride**



Property	Value	Source(s)
CAS Number	152623-95-5	[1][2][4]
Molecular Formula	C12H17N • HCl	[1][2][4]
Molecular Weight	211.7 g/mol	[1][2][4]
IUPAC Name	1-(2,3-dihydro-1H-inden-5- yl)propan-2- amine;hydrochloride	[4]
Synonyms	5-(2-Aminopropyl)-2,3-dihydro- 1H-indene, IAP, Indanylaminopropane	[1][2]
Formulation	Crystalline solid	
Purity	≥98%	[1]
Solubility	DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 10 mg/ml, Methanol: 1 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml	[2]
UV λmax	271, 277 nm	[2]

Pharmacological Profile

5-APDI hydrochloride is characterized as a potent, though weakly selective, serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[3] Its primary mechanism of action involves blocking the monoamine transporters, which leads to an increase in the extracellular concentrations of these neurotransmitters.

Monoamine Transporter Inhibition

The inhibitory activity of 5-APDI has been quantified in studies using crude synaptosome preparations. The compound shows the highest affinity for the serotonin transporter (SERT), followed by the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2][3]

Table 2: In Vitro Monoamine Transporter Inhibition by 5-APDI



Transporter	IC50 (nM)
Serotonin (SERT)	82
Norepinephrine (NET)	849
Dopamine (DAT)	1,847
Source:[1][2][3]	

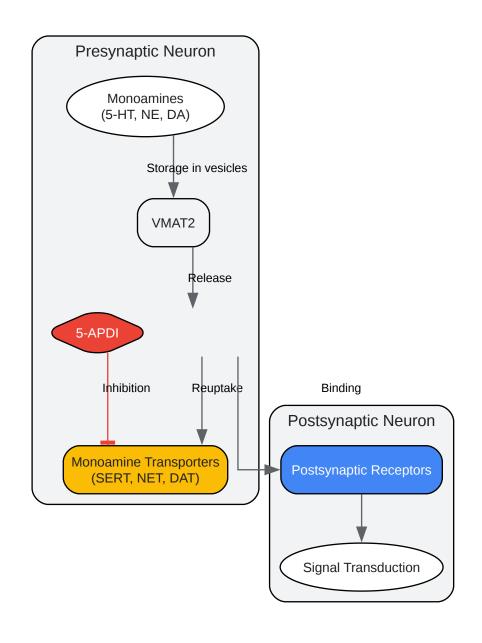
In Vivo Effects

In animal studies, **5-APDI hydrochloride** has demonstrated effects consistent with its in vitro profile. In drug discrimination studies in rats, 5-APDI fully substitutes for the entactogen N-methyl-1,3-dioxolyl-N-methylbutanamine (MBDB) but not for amphetamine, suggesting a pharmacological profile more similar to entactogens than classical stimulants.[1][2]

Signaling Pathway

The principal signaling pathway affected by **5-APDI hydrochloride** is the monoamine neurotransmitter system. By binding to and inhibiting SERT, NET, and DAT, 5-APDI prevents the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synapse, enhancing and prolonging their signaling to postsynaptic neurons.





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Caption: Mechanism of action of **5-APDI hydrochloride**.

Experimental Protocols

The following sections outline generalized methodologies for the synthesis, in vitro pharmacological evaluation, and analytical detection of **5-APDI hydrochloride**, based on standard practices for similar compounds.

Synthesis



The synthesis of 5-APDI and related indane analogs was first described by Monte et al. (1993). While the full detailed protocol from the original publication requires access to the journal, a general synthetic approach for such compounds involves the formation of the indane ring system followed by the introduction of the aminopropyl side chain.

In Vitro Pharmacology: Monoamine Transporter Inhibition Assay

This protocol describes a method to determine the IC₅₀ values of **5-APDI hydrochloride** at the serotonin, norepinephrine, and dopamine transporters.

- Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, and cortex for NET) in a sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes, which are then resuspended in an appropriate assay buffer.
- Uptake Inhibition Assay:
 - Pre-incubate aliquots of the synaptosome preparation with varying concentrations of 5 APDI hydrochloride.
 - Initiate neurotransmitter uptake by adding a known concentration of the respective radiolabeled monoamine ([3H]5-HT, [3H]NE, or [3H]DA).
 - Allow the uptake to proceed for a short period at 37°C.
 - Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis:
 - Calculate the percentage of inhibition of uptake for each concentration of 5-APDI hydrochloride compared to a vehicle control.



- Plot the percentage of inhibition against the logarithm of the drug concentration.
- Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of the specific uptake) using non-linear regression analysis.

Analytical Detection

For the identification and quantification of **5-APDI hydrochloride** in biological or other matrices, chromatographic methods coupled with mass spectrometry are typically employed.



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- To cite this document: BenchChem. [5-APDI hydrochloride CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b592866#5-apdi-hydrochloride-cas-number-and-chemical-properties]

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